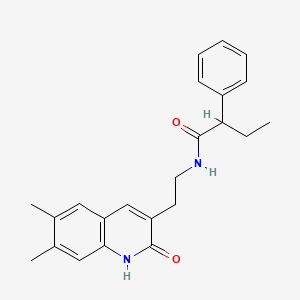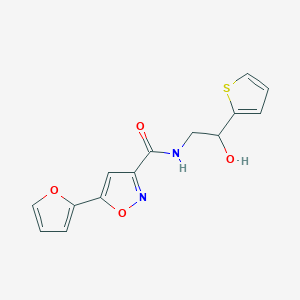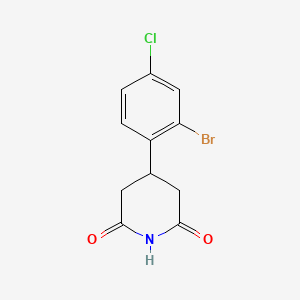![molecular formula C11H6F3NO2S B2362784 5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 1055980-12-5](/img/structure/B2362784.png)
5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione” is an organic compound with the molecular formula C11H6F3NO2S and a molecular weight of 273.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazolidine core, which is a five-membered ring containing sulfur at the first position and nitrogen at the third position . It also has a trifluoromethyl group attached to a phenyl ring .Wissenschaftliche Forschungsanwendungen
Subheading Corrosion Inhibition Performance in Acid Solutions
Thiazolidinedione derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. Experimental methods such as weight loss, electrochemical polarization, and electrochemical impedance spectroscopy have shown the inhibition efficiency of these inhibitors increases with concentration. The adsorption of inhibitors on the mild steel surface in acid solution adheres to the Langmuir adsorption isotherm, validated through theoretical calculations and surface characterization methods like Scanning Electron Microscopy (SEM) (Yadav et al., 2015).
Antimicrobial Activity
Subheading Antimicrobial Effects Against Bacteria and Fungi
Thiazolidinedione derivatives have been synthesized and shown to possess significant antimicrobial activity. These compounds have been effective against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Additionally, they demonstrated excellent antifungal activity, particularly compounds showing more than 60% inhibition against fungi such as Aspergillus niger and A. flavus. Interestingly, some compounds have displayed better antimicrobial activity than commercially available antibiotics and antifungal drugs (Prakash et al., 2011).
Biological Activity
Subheading Inhibition of Cellular Signaling Pathways and Anticancer Potential
Specific thiazolidinedione derivatives have been identified as dual inhibitors of key cellular signaling pathways, such as the Raf/MEK/ERK and the PI3K/Akt cascades, indicating potential in cancer treatment. These compounds have shown to inhibit cell proliferation, induce early apoptosis, and arrest cells in the G(0)/G(1) phase in human leukemia cells, highlighting their potential as new lead compounds in developing anticancer agents (Li et al., 2010). Furthermore, hybrid molecules containing thiazolidinedione scaffolds have been synthesized and demonstrated significant anticancer activity. These molecules have shown to suppress proliferation and induce apoptosis in cancer cells, indicating a potential synergistic approach in cancer treatment through the combination of different bioactive molecules (Romagnoli et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound 5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is Pim-1 , a serine/threonine kinase . This kinase plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation, making it a significant target for therapeutic intervention .
Mode of Action
The compound acts as an inhibitor of Pim-1 . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal functioning of Pim-1, leading to changes in cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
The inhibition of Pim-1 affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation. By inhibiting Pim-1, the compound can disrupt this pathway, leading to reduced cell proliferation and increased apoptosis .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis . This is due to the disruption of the PI3K/AKT/mTOR pathway and other cellular processes controlled by Pim-1 . Therefore, the compound could potentially be used as a therapeutic agent in conditions characterized by excessive cell proliferation, such as cancer .
Eigenschaften
IUPAC Name |
(5Z)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDYUYLHVUQYKV-YVMONPNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2362701.png)



![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)

![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)
![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)




![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2362721.png)

